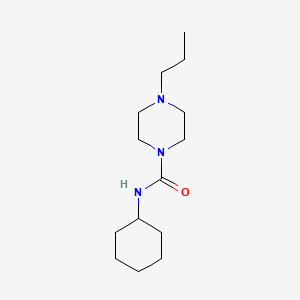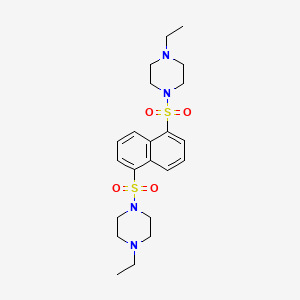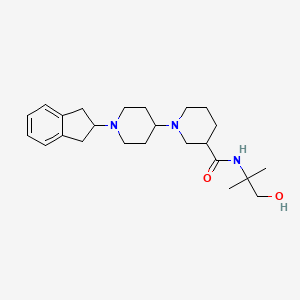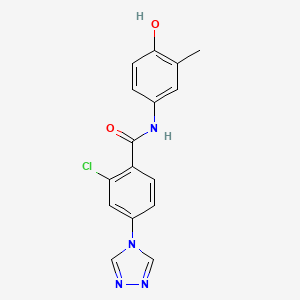![molecular formula C14H20Cl2N2O3S B5347011 N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide, also known as NDM-1, is a bacterial enzyme that has been identified as a major cause of antibiotic resistance. This enzyme is produced by certain strains of bacteria, including Escherichia coli and Klebsiella pneumoniae, and is responsible for breaking down a broad range of antibiotics, making them ineffective against the bacteria.
作用机制
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide works by breaking down the beta-lactam ring structure that is common to many antibiotics, rendering them ineffective against the bacteria. This process involves the hydrolysis of the beta-lactam ring, which is catalyzed by the this compound enzyme.
Biochemical and physiological effects:
This compound has a significant impact on the biochemical and physiological processes of bacteria. By breaking down antibiotics, this compound allows bacteria to survive and reproduce in the presence of these drugs. This can lead to the development of antibiotic-resistant strains of bacteria, which are difficult to treat and can cause serious infections in humans.
实验室实验的优点和局限性
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that it allows researchers to study the mechanisms of antibiotic resistance in bacteria, which can lead to the development of new drugs and therapies. However, this compound can also be difficult to work with, as it is highly resistant to many standard laboratory techniques and requires specialized equipment and expertise.
未来方向
There are many future directions for research on N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide. One area of focus is the development of new drugs and therapies that can effectively target and kill antibiotic-resistant bacteria. Another area of research is the study of the mechanisms by which this compound is transferred between bacterial strains, in order to develop strategies for preventing the spread of antibiotic resistance. Additionally, researchers are exploring the use of alternative treatments, such as phage therapy, to combat antibiotic-resistant infections.
合成方法
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide is a protein that is produced by bacteria through a process of gene expression. The gene that codes for this compound can be transferred between bacterial strains through a process known as horizontal gene transfer. This transfer of genetic material can lead to the spread of antibiotic resistance among different bacterial species.
科学研究应用
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide has been the subject of extensive scientific research, particularly in the field of antibiotic resistance. Researchers are studying the mechanisms by which this compound breaks down antibiotics, in order to develop new drugs that can effectively target and kill antibiotic-resistant bacteria.
属性
IUPAC Name |
N-[3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-22(19,20)17-5-2-6-18-7-8-21-14(10-18)11-3-4-12(15)13(16)9-11/h3-4,9,14,17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJKGGHAMBGDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)

![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)

![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)

![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5347017.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
